molecular formula C12H21NO3 B6630042 (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide

(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide

Cat. No. B6630042
M. Wt: 227.30 g/mol
InChI Key: DHOQOMBEOUHVFM-VQXHTEKXSA-N
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Description

(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide, also known as OHC-1, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound is a cyclohexyl oxolane carboxamide derivative that has been synthesized using several methods.

Mechanism of Action

The mechanism of action of (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis, and cyclooxygenase-2, which is involved in the production of inflammatory cytokines. (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been reported to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it could be a potential treatment for inflammatory diseases. In addition, (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been found to inhibit the replication of HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high purity. (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been shown to have potent anticancer and antiviral activity, making it a potential candidate for drug development. However, there are also limitations to using (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide research. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and viral replication. Another direction is to optimize the synthesis method to improve the yield and purity of (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide. Additionally, more studies are needed to determine the efficacy and safety of (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide in humans. Finally, (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide could be used as a lead compound for drug development to treat cancer, viral infections, and inflammatory diseases.
Conclusion:
In conclusion, (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide is a novel small molecule inhibitor that has shown promising results in scientific research. It has been found to inhibit the growth of cancer cells, inhibit the replication of HIV-1 and hepatitis C virus, and inhibit the production of inflammatory cytokines. While there are limitations to using (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide in lab experiments, its potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been achieved using several methods, including the reaction of cyclohexylamine with 2-bromo-1-(hydroxymethyl) cyclohexane, followed by the reaction with oxalyl chloride and then with 2-amino-5-methylthiazole. Another method involves the reaction of cyclohexylamine with 2-bromo-1-(hydroxymethyl) cyclohexane, followed by the reaction with oxalyl chloride and then with 2-amino-4-methylthiazole. Both methods have been reported to yield (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide with high purity.

Scientific Research Applications

(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been studied for its potential therapeutic effects in various diseases. It has been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. In addition, (2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide has been found to inhibit the production of inflammatory cytokines, suggesting that it could be a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2R)-N-[2-(hydroxymethyl)cyclohexyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h9-11,14H,1-8H2,(H,13,15)/t9?,10?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOQOMBEOUHVFM-VQXHTEKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)CO)NC(=O)[C@H]2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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